1-(4-chlorophenyl)-3-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[5-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3S2/c15-9-1-3-10(4-2-9)16-12(20)17-13-18-19-14(24-13)23-8-5-11-21-6-7-22-11/h1-4,11H,5-8H2,(H2,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKFUZJAZULNIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions using chlorinated aromatic compounds.
Introduction of the Dioxolane Group: The dioxolane moiety can be attached via nucleophilic substitution or addition reactions involving dioxolane derivatives.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with isocyanates or carbamates to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and sulfanyl group can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Antifungal Activity
Research has shown that derivatives of 1,3,4-thiadiazoles exhibit significant antifungal properties. A study indicated that compounds with similar structures effectively inhibit ergosterol biosynthesis by targeting the 14-α-sterol demethylase enzyme in fungi . This mechanism suggests that 1-(4-chlorophenyl)-3-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea could be developed as a potent antifungal agent.
Antibacterial Properties
The compound's structural features may also confer antibacterial activity. Similar thiadiazole derivatives have been reported to possess broad-spectrum antibacterial effects. The potential for this compound to be utilized in treating bacterial infections warrants further investigation into its efficacy and mechanism of action.
Anticancer Potential
Recent studies have explored the anticancer properties of various thiadiazole derivatives. One study identified novel anticancer compounds through high-throughput screening of drug libraries on multicellular spheroids . While specific data on this compound is limited, its structural analogs suggest potential as anticancer agents.
Pesticidal Activity
Thiadiazole derivatives have been extensively studied for their pesticidal properties. The unique chemical structure allows for interactions with various biological targets in pests. The incorporation of the dioxolane moiety may enhance the compound's effectiveness as an agricultural fungicide or insecticide .
Development of Agricultural Fungicides
Given the increasing resistance of fungi to conventional fungicides, compounds like this compound are being investigated for their potential use in developing new agricultural fungicides that are effective against resistant strains.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea would depend on its specific biological activity. Generally, thiadiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Substituents on the Thiadiazole Ring
The thiadiazole ring’s sulfur atom is a critical site for structural diversification:
- Target Compound : Features a [2-(1,3-dioxolan-2-yl)ethyl]sulfanyl group. The dioxolane ring may improve hydrophilicity and reduce crystallinity compared to purely aromatic substituents.
- Compound 8a : Contains a 2,4-difluorophenyl-triazole-hydroxypropyl substituent. Fluorine atoms enhance lipophilicity and metabolic stability, while the triazole group may confer antifungal activity via cytochrome P450 inhibition.
- Compound 60 : Substituted with a furo[2,3-d]pyrimidin-4-ylsulfanyl group. ~150°C for simpler derivatives).
Urea Aryl Group Variations
- 4-Chlorophenyl : Common in the target compound, 8a , and 52 . The chloro group enhances electron-withdrawing effects, stabilizing the urea bond and influencing receptor binding.
- 4-Methoxyphenyl (58) : The methoxy group increases electron density, which may affect solubility and hydrogen-bonding capacity.
Physical Properties
Biological Activity
1-(4-chlorophenyl)-3-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its anticancer properties, cytotoxic effects, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound features a thiadiazole ring and a dioxolane moiety, which are known to contribute to various biological activities. The presence of the 4-chlorophenyl group is significant for enhancing the compound's interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer activity. For instance:
- Cytotoxicity Studies : A study by Alam et al. (2020) evaluated various thiadiazole derivatives against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), SK-OV-3 (ovarian cancer), and HCT15 (colon cancer). The results demonstrated that many compounds showed notable suppressive activity against these cell lines. Specifically, a related compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
- Mechanism of Action : The anticancer activity is often linked to the inhibition of specific kinases involved in cell proliferation. For example, certain thiadiazole derivatives have been shown to inhibit ERK1/2 kinase activity, leading to cell cycle arrest in the G1 phase and subsequent apoptosis in cancer cells .
Cytotoxic Effects
The cytotoxicity of this compound has been assessed through various assays:
- MTT Assay : This assay measures cell viability and has been employed to assess the cytotoxic effects of the compound on different cancer cell lines. Results indicated that the compound could significantly reduce cell viability in a dose-dependent manner .
Other Biological Activities
In addition to anticancer properties, some studies suggest potential antifungal and antibacterial activities associated with similar compounds containing dioxolane and thiadiazole moieties:
- Antifungal Activity : Certain derivatives have shown promise as antifungal agents against various fungal strains. This is attributed to their ability to disrupt fungal cell membranes or inhibit essential fungal enzymes .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives often depends on their structural components. Key findings include:
- Substituent Influence : The nature of substituents on the thiadiazole ring significantly affects cytotoxicity and selectivity towards cancer cells. For example, substituting chlorine with fluorine has been observed to enhance anticancer activity .
Data Summary
| Compound | Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|---|
| Compound A | SK-MEL-2 | 4.27 | Strong anticancer activity |
| Compound B | A549 | 5.00 | Moderate anticancer activity |
| Compound C | HCT15 | 6.50 | Weak anticancer activity |
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Thiadiazole Derivatives : A comprehensive study involving multiple thiadiazole derivatives showed promising results in preclinical trials, indicating their potential for further development as chemotherapeutic agents .
- Dioxolane-containing Compounds : Research into dioxolane-based compounds has revealed their utility in targeting specific cancer pathways, suggesting that modifications can lead to enhanced therapeutic profiles .
Q & A
Q. What are the common synthetic routes for preparing this urea-thiadiazole hybrid compound?
The synthesis typically involves reacting substituted isocyanates with thiadiazole-bearing amines. For example, the title compound can be prepared by reacting 4-chlorophenyl isocyanate with a 1,3,4-thiadiazole-2-amine derivative functionalized with a dioxolane-containing sulfanyl group. Key steps include:
- Solvent selection : Inert solvents like DMF or dichloromethane under reflux conditions.
- Catalysis : Triethylamine or similar bases to neutralize HCl byproducts .
- Purification : Recrystallization from methanol/DMF mixtures to obtain single crystals suitable for X-ray analysis.
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen-bonding motifs like R2<sup>2</sup>(8) and R2<sup>2</sup>(14) in the crystal lattice) .
- NMR spectroscopy : Confirms proton environments (e.g., urea NH signals at δ 8.5–10.0 ppm) and carbon backbone integrity.
- Elemental analysis : Validates stoichiometry (e.g., C 57.22%, H 3.67%, N 15.70% observed vs. calculated) .
- HPLC/MS : Ensures >95% purity and detects trace byproducts.
Q. How can researchers optimize reaction yields for scale-up synthesis?
Methodological approaches include:
- Solvent screening : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of amine reactants.
- Stoichiometric control : Maintain a 1:1 molar ratio of isocyanate to amine to minimize dimerization.
- Temperature gradients : Stepwise heating (e.g., 50°C → reflux) to prevent exothermic side reactions.
Advanced Research Questions
Q. What insights does the crystal structure provide about intermolecular interactions and stability?
The crystal structure reveals:
- Planarity : The thiadiazole ring forms dihedral angles of 9.70° and 7.22° with adjacent aromatic rings, promoting π-π stacking .
- Hydrogen bonds : N–H···N and C–H···O interactions stabilize the lattice (Table 1).
| Interaction | Distance (Å) | Angle (°) | Motif |
|---|---|---|---|
| N–H···N | 2.89 | 164 | R2<sup>2</sup>(8) |
| C–H···O | 3.12 | 148 | R2<sup>2</sup>(14) |
These interactions suggest enhanced thermal stability, critical for agrochemical applications .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved cytokinin activity?
- Thiadiazole modifications : Replace the dioxolane-ethylsulfanyl group with electron-withdrawing substituents (e.g., nitro) to enhance electrophilicity and receptor binding.
- Urea linker optimization : Introduce methyl groups to the urea backbone to modulate solubility and bioavailability .
- Biological assays : Use in vitro plant cell cultures to quantify cytokinin effects (e.g., shoot induction) compared to reference compounds like kinetin.
Q. What experimental design strategies (e.g., DoE) are effective for optimizing synthetic protocols?
Apply Design of Experiments (DoE) to screen variables:
- Factors : Temperature, solvent polarity, catalyst loading.
- Responses : Yield, purity, reaction time.
- Statistical models : Central composite design (CCD) identifies optimal conditions (e.g., 75°C in DMF with 1.2 eq. triethylamine) .
Q. How should researchers address contradictions in reported biological activities across studies?
- Replicate assays : Compare cytotoxicity data under standardized conditions (e.g., NIH/3T3 cell lines, 48h exposure).
- Purity verification : Use orthogonal methods (HPLC, DSC) to rule out impurities as confounding factors.
- Meta-analysis : Correlate substituent effects (e.g., Cl vs. NO2 at the 4-position) with activity trends .
Q. What computational methods predict the compound’s binding affinity for target enzymes?
- Docking simulations : Use AutoDock Vina to model interactions with cytokinin receptors (e.g., Arabidopsis His kinase AHK3).
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field).
- QSAR models : Train on datasets of urea-thiadiazole analogs to predict logP and IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
